2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide
Overview
Description
2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide is a chemical compound with the molecular formula C14H10IN3O and a molecular weight of 363.15 g/mol . This compound is known for its use in various scientific research applications, particularly in the synthesis of artificial metallolipases with chimeric catalytic activity.
Preparation Methods
The synthesis of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide typically involves the reaction of 5-nitro-1,10-phenanthroline with iodoacetic anhydride . The reaction conditions include the use of solvents such as chloroform and a temperature of around 180°C for decomposition . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for obtaining the compound.
Chemical Reactions Analysis
2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include iodoacetic anhydride and solvents like chloroform . The major products formed from these reactions are typically derivatives of the original compound, such as 5-iodoacetamido-1,10-phenanthroline.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide involves its ability to bind to metal ions through the phenanthroline chelator . This binding can lead to the cleavage of RNA or DNA in the presence of hydrogen peroxide, making it a useful tool in biochemical research . The molecular targets and pathways involved include the interaction with metal ions and the subsequent catalytic activity.
Comparison with Similar Compounds
2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide is unique due to its specific structure and properties. Similar compounds include:
5-Iodoacetamido-1,10-phenanthroline: A derivative with similar metal-binding properties.
1,10-Phenanthroline: A parent compound that forms the basis for many derivatives with metal-binding capabilities.
5-Nitro-1,10-phenanthroline: A precursor used in the synthesis of this compound.
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCYEFHRZCOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596250 | |
Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111047-29-1 | |
Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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